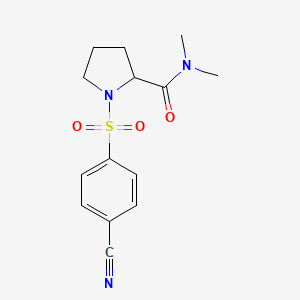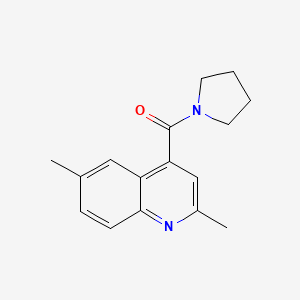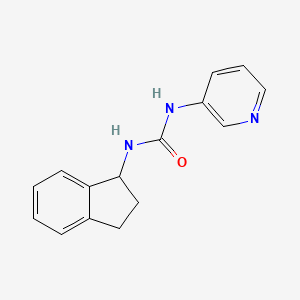
1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide, also known as CPDC, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPDC is a pyrrolidine derivative that has a sulfonyl group and a cyano group attached to the phenyl ring. This compound has shown promising results in various research studies, making it a subject of interest for many researchers.
Mécanisme D'action
The mechanism of action of 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer cell growth. 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins that cause inflammation. 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), proteins that are involved in the regulation of gene expression and cell growth.
Biochemical and Physiological Effects
1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in vitro. 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide has been shown to have analgesic effects in animal models of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide in lab experiments is its high purity level, which makes it a reliable and consistent compound to work with. 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of using 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the study of 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide. One potential direction is to investigate its potential use as an anti-inflammatory and analgesic agent in vivo. Another potential direction is to investigate its potential use as an anti-cancer agent in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide and to identify its molecular targets. Finally, more research is needed to optimize the synthesis of 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide and to improve its solubility in water for use in aqueous solutions.
Méthodes De Synthèse
The synthesis of 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide involves the reaction of N,N-dimethylpyrrolidine-2-carboxylic acid with 4-cyanobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide as a white crystalline solid with a high purity level.
Applications De Recherche Scientifique
1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide has been used in various scientific research studies due to its potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide has also been studied for its potential use as an anti-cancer agent, as it has shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-16(2)14(18)13-4-3-9-17(13)21(19,20)12-7-5-11(10-15)6-8-12/h5-8,13H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTJAMZGSCCSRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCN1S(=O)(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466294.png)
![1-[(4-Fluorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466312.png)

![N-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thiophene-2-sulfonamide](/img/structure/B7466325.png)
![N-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466334.png)
![1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466344.png)
![N-benzyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7466348.png)

![1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466356.png)
![1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466362.png)

![3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7466366.png)
![N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7466369.png)
